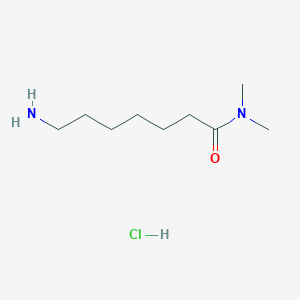

7-氨基-N,N-二甲基庚酰胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 7-Amino-N,N-dimethylheptanamide hydrochloride and related compounds involves multiple steps, including nucleophilic substitution and Diels-Alder reactions. For example, a novel route for the synthesis of 7-Amino-heptanoic acid hydrochloride, a related compound, involved two steps of nucleophilic substitution leading to a total yield of 55% (Xue Juanjuan et al., 2010). Another study described the synthesis of enantiomerically and diastereomerically pure derivatives using cycloheptadiene and an amino acid-derived acylnitroso Diels-Alder reaction (B. Shireman & M. Miller, 2001).

Molecular Structure Analysis

The molecular structure of 7-Amino-N,N-dimethylheptanamide hydrochloride and its derivatives has been elucidated through various spectroscopic techniques. These studies reveal the compound's complex structure and the configuration of its functional groups. For instance, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, a structurally related compound, was determined in two crystal environments, showcasing the importance of hydrogen bonding and π-π stacking interactions (L. Canfora et al., 2010).

Chemical Reactions and Properties

7-Amino-N,N-dimethylheptanamide hydrochloride participates in various chemical reactions, reflecting its reactivity and potential for further functionalization. For example, studies on derivatives of 7-Amino-N,N-dimethylheptanamide hydrochloride have explored reactions such as the Buchwald-Hartwig C-N cross-coupling, leading to the synthesis of compounds with potential antioxidant activity (M. Queiroz et al., 2007).

科学研究应用

合成和化学性质

- 一个关键中间体,氯乙基)氨基-1,3-二甲基嘧啶二酮(7),经过多步合成,最终合成了抗心律失常药物尼非卡兰盐盐酸盐。通过核磁共振和质谱技术实现了结构确认(Jiang Qing-qian, 2004)。

- 为合成7-氨基庚酸盐酸盐开发了一种新路线,主要涉及亲核取代。总产率为55%,该过程被描述为简单和方便(Xue Juanjuan et al., 2010)。

- 基于3-氨基-7-二甲胺基-2-甲基苯并噻吩盐酸盐的杂环聚合物通过化学氧化聚合合成。该研究侧重于各种参数对聚合物产率和化学结构的影响,揭示了由于其无定形、电活性和热稳定性而具有应用潜力(S. Ozkan et al., 2015)。

生物医学应用

- 含有肽键的聚酯酰胺被合成并评估其生物降解性。研究揭示了由于其在各种溶剂中的溶解性和对酶水解的敏感性,它们在农业或生物医学应用中的潜力(Yujiang Fan et al., 2000)。

- 合成了用于生物应用的新型蓝色发光染料,其中最亮的衍生物显示出在生物研究中作为蓝色荧光标记的潜力,包括细胞迁移和药代动力学/生物分布研究(D. Carta et al., 2015)。

- 合成了含有槲皮素的氨基酸衍生物,并评估其对人类胃癌MGC-803细胞的抗增殖活性。这些衍生物显示出显著的抑制活性,表明它们作为有效的化疗候选药物的潜力(Xiudao Song et al., 2015)。

属性

IUPAC Name |

7-amino-N,N-dimethylheptanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O.ClH/c1-11(2)9(12)7-5-3-4-6-8-10;/h3-8,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAOPGPNJPHCRNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCCCCCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-N,N-dimethylheptanamide;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(4-bromophenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2484553.png)

![[(2-Nitrophenyl)sulfonyl]acetonitrile](/img/structure/B2484554.png)

![[2-(2-Methylanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2484556.png)

![2-[(3-chlorobenzyl)sulfanyl]-1-(4-chlorophenyl)-1-ethanone O-methyloxime](/img/structure/B2484558.png)

![(3-Bromophenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2484565.png)

![(2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2484567.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2484569.png)

![2-(sec-butylthio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484572.png)

![Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride](/img/structure/B2484576.png)